molecular formula C16H11ClF3N3O B2645590 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime CAS No. 338410-02-9

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime

Cat. No. B2645590
CAS RN: 338410-02-9
M. Wt: 353.73
InChI Key: JZPAHZQGIMLHKC-HOEBFWFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms) .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized using various methods such as cyclocondensation reactions . The trifluoromethyl group can be introduced into the molecule through trifluoromethylation .

Scientific Research Applications

Catalysis and Synthetic Applications

One study focuses on the synthesis of palladacycles using indole core-containing Schiff bases derived from 1-Pyridin-2-ylmethyl-1H-indole-3-carbaldehyde. These complexes are effective catalysts for Suzuki–Miyaura coupling and allylation of aldehydes, showcasing their utility in facilitating bond-forming reactions (Singh et al., 2017).

Neuropharmacology and Drug Delivery

Another application is the use of a quaternary pyridinium salt derivative, 1-Methylpyridine-2-carbaldehyde oxime, for drug delivery to the brain. Its dihydropyridine prodrug form crosses the blood-brain barrier efficiently, demonstrating the compound's potential in neuropharmacological research (Bodor et al., 1978).

Material Science and Magnetism

Research in materials science includes the development of a {Mn(III)25} barrel-like cluster using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand. This cluster forms a supramolecular chain exhibiting single-molecule magnetic behavior, indicating its potential in the development of novel magnetic materials (Giannopoulos et al., 2014).

Antimicrobial Research

A study on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents involves compounds derived from similar chemical structures. These compounds showed a broad spectrum of antimicrobial activities, highlighting their significance in the search for new antimicrobial agents (Bhat et al., 2016).

Antioxidant Activity

Compounds similar in structure have been synthesized and evaluated for their antioxidant activity. For instance, 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have shown considerable antioxidant activity, suggesting their potential as antioxidant agents (Gopi & Dhanaraju, 2020).

Future Directions

Trifluoromethylpyridine derivatives are of significant interest in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several are used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

(Z)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c1-24-22-7-10-9-23(14-5-3-2-4-12(10)14)15-13(17)6-11(8-21-15)16(18,19)20/h2-9H,1H3/b22-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPAHZQGIMLHKC-HOEBFWFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CN(C2=CC=CC=C21)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime

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